2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Chiral resolution Circular dichroism Stereochemistry

2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is the unsubstituted benzothiazepinone scaffold—the minimal pharmacophoric core for diltiazem (Ca²⁺ channel blocker), tiazesim (antidepressant), and BTM-1042 (antispasmodic). Three structural constraints necessitate this exact scaffold: (1) the 2-phenyl substituent controls stereochemical outcomes at C3; (2) the free N5 position is essential for pharmacophore-determining basic side chains; (3) alternative scaffolds yield divergent receptor profiles. The C3-unsubstituted form enables downstream halo/hydroxy/amino functionalization. Chiral resolution provides enantiomerically pure starting material for stereospecific derivatization.

Molecular Formula C15H13NOS
Molecular Weight 255.34
CAS No. 29476-22-0
Cat. No. B2915039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
CAS29476-22-0
Molecular FormulaC15H13NOS
Molecular Weight255.34
Structural Identifiers
SMILESC1C(SC2=CC=CC=C2NC1=O)C3=CC=CC=C3
InChIInChI=1S/C15H13NOS/c17-15-10-14(11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)16-15/h1-9,14H,10H2,(H,16,17)
InChIKeyXIJZRXDBTDOULF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS 29476-22-0): Core Scaffold Procurement Guide


2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS 29476-22-0, C₁₅H₁₃NOS, MW 255.335) is a benzothiazepinone heterocycle serving as the minimal pharmacophoric core for multiple therapeutically relevant compound classes [1]. The compound features a fused benzene-thiazepine ring system with a 2-phenyl substituent and a lactam carbonyl at position 4, representing the unsubstituted scaffold from which derivatives such as diltiazem (calcium channel blocker), tiazesim (antidepressant), and BTM-1042 (antispasmodic) are constructed via N5-alkylation or C3-functionalization [2]. As a fragment molecule, it provides the structural basis for molecular linking, expansion, and modification in drug discovery programs targeting cardiovascular, CNS, and smooth muscle applications [1].

Why Generic 2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one Substitution Fails in Derivative Synthesis


Substituting 2-phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one with generic benzothiazepinone analogs is not feasible without altering downstream synthetic outcomes due to three structural constraints: (1) the 2-phenyl substituent determines stereochemical outcomes during subsequent C3-functionalization reactions, as established in chiral resolution studies [1]; (2) the unsubstituted N5 position is the essential site for introducing pharmacophore-determining basic side chains (e.g., dimethylaminoethyl for calcium channel blockade or antidepressant activity) [2]; and (3) alternative scaffolds such as 1,4-benzothiazepines or 2-alkyl-substituted analogs produce fundamentally different receptor binding profiles—for instance, the 2-phenyl moiety is required for the characteristic benzothiazepine calcium channel antagonist pharmacophore, whereas 2-methyl substitution yields distinct activity profiles (e.g., GSK-3β inhibition with IC₅₀ > 100 μM versus cardiovascular activity) [3]. The C3-unsubstituted form specifically enables downstream introduction of halo, hydroxy, or amino groups that define the ultimate pharmacological class [4].

2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one: Quantitative Differentiation Evidence Against Comparator Scaffolds


Chiral Resolution Capability of 2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one: Optical Purity Differentiation from Racemic Benzothiazepinones

2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has been successfully resolved into its optically active enantiomers and characterized by circular dichroism (CD) spectroscopy, establishing absolute stereochemical assignments for the benzothiazepinone scaffold [1]. In contrast, related 2-alkyl-substituted or 2-unsubstituted benzothiazepinones lack this well-characterized chiral resolution methodology. The CD spectra provide a validated reference for enantiomeric purity assessment during subsequent asymmetric syntheses.

Chiral resolution Circular dichroism Stereochemistry

Solid-Phase Synthetic Compatibility of 2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one Scaffold for Combinatorial Library Construction

The 1,5-benzothiazepin-4(5H)-one scaffold containing the 2-phenyl substituent has been successfully adapted to solid-phase synthesis, enabling the construction of large combinatorial libraries of 3,5-disubstituted derivatives in optically pure form without detectable scrambling at C3 [1]. This methodology uses polymer-bound 4-fluoro-3-nitrobenzoic acid coupled with L-Fmoc-cysteine, followed by nitro reduction, reductive alkylation, and DIC-mediated cyclization. Alternative benzothiazepine scaffolds (e.g., 1,4-benzothiazepines) lack validated solid-phase protocols, limiting their utility in high-throughput drug discovery.

Solid-phase synthesis Combinatorial chemistry Drug discovery

Derivative Pharmacological Divergence: BTM-1042 (2-Phenyl-1,5-benzothiazepin-4-one Derivative) Antispasmodic Potency Benchmarking

BTM-1042, a C3-(4-methylpiperazinyl)methyl derivative of the target 2-phenyl-1,5-benzothiazepin-4(5H)-one scaffold, exhibits a defined antispasmodic profile with quantifiable potency relative to atropine [1]. BTM-1042 depressed guinea pig ileum twitch responses to electrical stimulation (0.1 Hz) and was 1/13th as potent as atropine at muscarinic receptors, while demonstrating a potency ratio of 7.4 relative to atropine for in vivo spontaneous stomach movement depression in unanesthetized rabbits (0.04-0.2 mg/kg i.v.). This contrasts with N5-alkylated derivatives (e.g., diltiazem-type compounds) which show calcium channel blockade rather than antispasmodic activity.

Antispasmodic Calcium channel Muscarinic receptor

Calcium Channel Blocker S-2150 vs. Diltiazem: Comparative IC₅₀ Values in Vascular Preparations Demonstrating Scaffold Derivative Potency

S-2150, a 1,5-benzothiazepine derivative built upon the 2-phenyl-1,5-benzothiazepin-4-one core, demonstrates quantifiable differentiation from the reference drug diltiazem in isolated vascular preparations [1]. In rat thoracic aorta precontracted with KCl (18 mM), S-2150 showed an IC₅₀ of 190 nM, similar to diltiazem. However, in aorta precontracted with phenylephrine (0.3 μM), S-2150 exhibited an IC₅₀ of 29 nM versus >10 μM for diltiazem, representing a >340-fold greater potency under α₁-adrenoceptor-mediated contraction conditions. In conscious spontaneously hypertensive rats, S-2150 (10-60 mg/kg p.o.) was 4-7 times more potent than diltiazem.

Calcium channel blocker Antihypertensive α₁-adrenoceptor

Industrial-Scale Process Validation: Enzymatic Asymmetric Reduction of 2-Phenyl-1,5-benzothiazepin-3,4(2H,5H)-dione to Optically Active Intermediate

The 2-phenyl-1,5-benzothiazepin-3,4(2H,5H)-dione compound (the oxidized form of the target scaffold) has been converted to optically active 3-hydroxy-2-phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one on industrial scale via asymmetric enzymatic reduction, using a specially prepared powdery aggregate with enhanced water solubility [1]. The powdery aggregate exhibits defined physical properties: melting point 120-140°C, water solubility >20 mg/L at 30°C, and characteristic X-ray powder diffraction peaks at 2θ = 8.0°, 9.9°, and 15.1° (λ = 1.54050 Å) with relative intensities of 0.30-0.50, 0.70-0.95, and 1.00, respectively. This contrasts with alternative benzothiazepine precursors that lack validated industrial-scale enzymatic reduction protocols.

Asymmetric synthesis Enzymatic reduction Process chemistry

2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one: Recommended Procurement-Linked Research and Industrial Applications


Medicinal Chemistry: Fragment-Based Drug Discovery Leveraging Validated 2-Phenyl-1,5-Benzothiazepin-4-One Scaffold

Procure 2-phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one as a fragment molecule for molecular linking, expansion, and modification in drug discovery programs [1]. The scaffold's solid-phase synthesis compatibility enables construction of optically pure 3,5-disubstituted combinatorial libraries without C3 scrambling, accelerating SAR exploration and lead optimization [2]. The established chiral resolution methodology provides enantiomerically pure starting material for stereospecific derivatization [3].

Synthetic Chemistry: Industrial-Scale Production of Optically Active Benzothiazepine Intermediates via Validated Enzymatic Reduction

The 2-phenyl-1,5-benzothiazepin-3,4(2H,5H)-dione precursor (derived from the target scaffold) can be procured in a specially engineered powdery aggregate form with enhanced water solubility (>20 mg/L at 30°C) for industrial-scale asymmetric enzymatic reduction to optically active 3-hydroxy-2-phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one [1]. This intermediate is a critical precursor for diltiazem-type calcium channel blockers and other benzothiazepine pharmaceuticals [4].

Cardiovascular Pharmacology: Dual-Mechanism Calcium Channel/α₁-Adrenoceptor Blocker Development

Use the 2-phenyl-1,5-benzothiazepin-4-one scaffold to develop S-2150-type dual-mechanism antihypertensive agents. In isolated rat aorta, S-2150 (a scaffold derivative) demonstrates IC₅₀ = 190 nM under KCl contraction (comparable to diltiazem) but IC₅₀ = 29 nM under phenylephrine contraction (>340-fold more potent than diltiazem, IC₅₀ > 10 μM), enabling differentiation from single-mechanism calcium channel blockers [1]. In conscious SHRs, S-2150 is 4-7 times more potent than diltiazem [1].

Smooth Muscle Pharmacology: C3-Derivatized Antispasmodic Agent Development

Derivatize the 2-phenyl-1,5-benzothiazepin-4-one scaffold at the C3 position (rather than N5) to access BTM-1042-type antispasmodic agents. BTM-1042, a C3-(4-methylpiperazinyl)methyl derivative, exhibits defined muscarinic receptor blockade (≈1/13 potency of atropine) and dose-dependent spontaneous stomach movement depression in unanesthetized rabbits (0.04-0.2 mg/kg i.v.) with a potency ratio of 7.4 relative to atropine [1]. This distinct SAR vector is inaccessible with alternative benzothiazepine scaffolds.

Quote Request

Request a Quote for 2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.